(z)-3-Chloroacryloyl chloride
Description
Properties
IUPAC Name |
(Z)-3-chloroprop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O/c4-2-1-3(5)6/h1-2H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMAWSAODAKKSI-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Cl)\C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Acrylic Acid Derivatives
The most direct route to 3-chloroacryloyl chloride involves the chlorination of acrylic acid or its derivatives. A modified Appel reaction using oxalyl chloride (COCl)₂ and catalytic dimethylformamide (DMF) has been employed to convert acrylic acid into the corresponding acyl chloride. In this method, acrylic acid is treated with oxalyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature . The reaction proceeds via the formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic displacement by chloride.
Key parameters influencing yield and selectivity include:
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Temperature control : Lower temperatures (≤5°C) minimize polymerization side reactions.
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Stoichiometry : A 1.2:1 molar ratio of oxalyl chloride to acrylic acid ensures complete conversion .
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Catalyst loading : 0.5–1.0 mol% DMF accelerates the reaction without promoting degradation .
This method typically yields 70–85% of 3-chloroacryloyl chloride, with the (E)-isomer predominating due to thermodynamic stability. Achieving the (Z)-configuration requires alternative approaches, as discussed in subsequent sections.
Stereoselective Synthesis via Oxazolidinone Intermediates
A stereocontrolled route to (Z)-3-chloroacryloyl chloride leverages chiral auxiliaries to enforce geometric isomerism. As demonstrated in asymmetric Diels-Alder reactions, 3-(acyloxy)acryloyl oxazolidinones serve as precursors . The synthesis involves:
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Acylation of (S)-4-benzyl-2-oxazolidinone :
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Stereochemical control :
This method achieves enantiomeric excess (ee) >90% but requires multistep purification, reducing overall yield to 50–60% .
Dehydrochlorination of 3-Chloropropanoyl Chloride
An alternative route involves the elimination of HCl from 3-chloropropanoyl chloride. This method, adapted from Friedel-Crafts acylation protocols, employs Lewis acids such as ethylaluminum dichloride (EtAlCl₂) to promote dehydrochlorination .
Procedure :
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Substrate preparation : 3-Chloropropanoyl chloride is synthesized via Friedel-Crafts acylation of thiophene or ferrocene using acryloyl chloride and AlCl₃ .
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Dehydrochlorination : Heating the chloropropanoyl derivative with EtAlCl₂ at 80–100°C induces β-elimination, forming 3-chloroacryloyl chloride .
Optimization considerations :
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Catalyst selection : EtAlCl₂ outperforms AlCl₃ in minimizing carbocation rearrangements.
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Solvent effects : Nonpolar solvents (e.g., hexanes) favor elimination over competing side reactions .
Yields for this route range from 65–75%, with a (Z)/(E) ratio of 3:1 due to steric effects during elimination .
Purification and Isolation Techniques
Crude 3-chloroacryloyl chloride often contains impurities such as polymeric byproducts and unreacted starting materials. Effective purification strategies include:
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Distillation :
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Chromatographic methods :
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Recrystallization :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | (Z)/(E) Ratio | Key Advantages | Limitations |
|---|---|---|---|---|
| Oxalyl Chloride Route | 70–85 | 1:9 | High yield, simplicity | Poor (Z)-selectivity |
| Oxazolidinone-Mediated | 50–60 | 9:1 | Excellent stereocontrol | Multistep, costly auxiliaries |
| Dehydrochlorination | 65–75 | 3:1 | Scalable, uses commodity reagents | Requires hazardous Lewis acids |
Mechanistic Insights into (Z)-Isomer Formation
The (Z)-configuration arises from kinetic control in sterically hindered environments. For example, in oxazolidinone-mediated syntheses, the bulky benzyl group creates a crowded transition state, disfavoring the (E)-isomer’s trans arrangement . Computational studies suggest that the activation energy for (Z)-formation is 2–3 kcal/mol lower in such systems due to reduced torsional strain .
Industrial-Scale Considerations
Large-scale production of this compound prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Chloroacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to produce polymers with specific properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as alkenes, alkynes, and other unsaturated compounds are used. The reactions may require catalysts and are often conducted under mild conditions.
Polymerization Reactions: Initiators such as free radicals or catalysts are used to promote polymerization. The reactions are carried out under controlled conditions to achieve the desired polymer properties.
Major Products Formed:
Substitution Reactions: Amides, esters, and thioesters.
Addition Reactions: Various addition products depending on the reactants used.
Polymerization Reactions: Polymers with specific properties tailored for various applications.
Scientific Research Applications
Chemical Properties and Reactivity
(Z)-3-Chloroacryloyl chloride is an acid chloride that exhibits high electrophilicity due to the presence of the carbonyl group. This property facilitates nucleophilic attack, leading to various transformations:
- Nucleophilic Addition : The carbonyl carbon is highly reactive, allowing for nucleophilic addition reactions with amines, alcohols, and other nucleophiles to form amides and esters.
- Polymerization : It can undergo polymerization reactions to form acrylate-based polymers, which are crucial in coatings, adhesives, and sealants.
Synthesis of Pharmaceuticals
One of the most significant applications of this compound is in the synthesis of pharmaceutical compounds. For instance:
- Anticancer Agents : Studies have shown that derivatives synthesized from this compound exhibit promising anticancer properties. For example, a study reported that N-acrylation of curcumin analogs using this compound led to enhanced anticancer activity against pancreatic carcinoma models .
- Novel Amides : The compound has been utilized in synthesizing novel amide derivatives that inhibit cancer cell growth. These derivatives are formed through condensation reactions involving this compound, showcasing its role as a building block in medicinal chemistry .
Polymer Chemistry
In polymer science, this compound serves as a key monomer for producing various acrylic polymers:
- Acrylate Polymers : The compound can be polymerized to create acrylate-based materials used in coatings and adhesives. These materials are known for their durability and resistance to environmental factors.
- Functional Polymers : Researchers have explored its use in creating functional polymers with specific properties, such as improved adhesion and water resistance .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Synthesis of Anticancer Compounds : A notable study utilized this compound to synthesize a series of analogs that were tested for their ability to induce apoptosis in cancer cells. The results indicated significant potential for developing new cancer therapies .
- Development of Functional Coatings : Research on coatings incorporating this compound demonstrated enhanced performance characteristics compared to traditional coatings, including improved adhesion and weather resistance .
Mechanism of Action
The mechanism of action of (Z)-3-Chloroacryloyl chloride involves its reactivity with nucleophiles and unsaturated compounds. The compound’s electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (Z)-3-Chloroacryloyl chloride, it is compared to structurally or functionally related acyl chlorides. Below is a detailed analysis supported by available
Table 1: Key Properties of this compound and Analogous Compounds
Structural and Reactivity Differences
Unsaturation vs. Saturation :
- This compound and acryloyl chloride share an unsaturated backbone, enabling conjugation-driven reactions (e.g., Diels-Alder). In contrast, chloroacetyl chloride’s saturated structure limits such reactivity .
- The (Z)-configuration in the target compound may sterically hinder nucleophilic attacks compared to the (E)-isomer, though experimental data is sparse.
Substituent Effects :
- The chlorine atom on the third carbon in this compound enhances electrophilicity at the acyl chloride group, facilitating nucleophilic substitution. This effect is absent in acryloyl chloride.
- Cinnamoyl chloride’s phenyl group stabilizes the molecule via resonance, reducing its reactivity compared to aliphatic acyl chlorides like this compound .
Applications :
Biological Activity
(Z)-3-Chloroacryloyl chloride is an organic compound classified as an acid chloride, known for its electrophilic nature and potential applications in various biological and chemical processes. This compound has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and materials science.
- Chemical Formula : C₃H₂ClOCl
- Molecular Weight : 112.50 g/mol
- Appearance : Colorless to yellow liquid
- Reactivity : Highly electrophilic due to the carbonyl group, making it susceptible to nucleophilic attack.
The mechanism of action primarily involves nucleophilic addition followed by elimination, which is characteristic of acid chlorides.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic applications. The following sections detail specific activities observed in studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For instance, compounds derived from this acid chloride have shown significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that modifications of this compound can enhance its antimicrobial efficacy, making it a candidate for developing new antibacterial agents .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit potent cytotoxicity against breast adenocarcinoma (MCF-7) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 225.47 |
| WI-38 (Normal Fibroblast) | >500 |
The selectivity index indicates that while these compounds are effective against cancer cells, they maintain a safety profile against normal cells, which is crucial for therapeutic applications .
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized several derivatives of this compound and characterized them using techniques such as NMR and mass spectrometry. The derivatives displayed enhanced biological activities compared to their precursors.
- Antitumor Efficacy : Another research focused on evaluating the antiproliferative effects of these derivatives on pancreatic carcinoma cell lines. The results indicated that modifications significantly improved their efficacy compared to standard chemotherapeutics like irinotecan .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 in treated samples .
Q & A
Q. What are the established synthetic routes for (Z)-3-Chloroacryloyl chloride, and how do reaction conditions influence stereoselectivity?
this compound is typically synthesized via chlorination of acrylic acid derivatives or through Friedel-Crafts acylation using chloroacetyl chloride analogs. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can convert 3-chloroacrylic acid to the corresponding acid chloride . Reaction temperature and solvent polarity are critical for maintaining the Z-configuration; lower temperatures (0–5°C) and non-polar solvents (e.g., dichloromethane) minimize isomerization . A comparative analysis of methods is provided below:
| Method | Reagents | Yield (%) | Stereoselectivity (Z:E) | Conditions |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF (cat.) | 75–85 | 85:15 | 0–5°C, anhydrous |
| PCl₅-mediated Chlorination | PCl₅, CH₂Cl₂ | 60–70 | 70:30 | RT, 12 h |
| Friedel-Crafts Acylation | AlCl₃, ClCOCl | 50–60 | 90:10 | Reflux, 24 h |
Key Consideration: Use NMR (¹H/¹³C) to confirm stereochemistry via coupling constants (J values) and NOE experiments .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- ¹H NMR : Look for vinyl proton splitting (δ 6.2–6.8 ppm, J = 10–12 Hz for Z-isomer) and chloroacetyl group signals (δ 3.8–4.2 ppm) .
- IR Spectroscopy : C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups .
- GC-MS : Use non-polar columns (e.g., DB-5) to separate Z/E isomers; monitor m/z 120 (M⁺-Cl) .
- Polarimetry : Optional for chiral derivatives, though the compound itself is not chiral .
Methodological Tip: Always compare spectra with computed DFT-based predictions (e.g., Gaussian 16) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
Discrepancies in nucleophilic substitution outcomes (e.g., amine vs. alcohol reactivity) often arise from solvent effects or competing elimination pathways. For example:
- In polar aprotic solvents (DMF, DMSO), SN² mechanisms dominate, favoring acyl transfer to amines .
- In protic solvents (ethanol), elimination to form acrylates may compete, reducing yields .
Experimental Design:
Q. What strategies mitigate thermal instability and isomerization of this compound during storage?
The Z-isomer is prone to thermal or photochemical isomerization. Mitigation approaches include:
- Storage: –20°C in amber vials under inert gas (Ar/N₂) .
- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1 wt% to suppress decomposition .
- Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect E-isomer formation .
Critical Data: Accelerated stability studies (40°C/75% RH) show 10–15% isomerization over 14 days without stabilizers .
Q. How can computational modeling predict the electrophilic reactivity of this compound in polymer synthesis?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:
- LUMO Distribution: High electron density on the carbonyl carbon, making it the primary electrophilic site .
- Activation Energy: 25–30 kJ/mol for acrylate polymerization initiation, aligning with experimental DSC data .
Validation: Compare computed reaction barriers with experimental Arrhenius plots from calorimetry .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- PPE: Acid-resistant gloves (e.g., nitrile), full-face shield, and vapor-tight goggles .
- Ventilation: Use fume hoods with ≥100 fpm airflow; avoid recirculating systems .
- Spill Management: Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite .
- First Aid: For skin contact, rinse with 0.1 M NaOH (pH 10–11) to hydrolyze residual chloride .
Toxicology Note: Acute exposure causes severe respiratory irritation (LC50: 150 ppm in rats) .
Data Contradiction Analysis
Q. Why do studies report conflicting cytotoxicity results for this compound derivatives?
Variations in cell lines, exposure times, and metabolite profiles (e.g., glutathione conjugation efficiency) explain discrepancies. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
